molecular formula C12H9NO3S2 B14706437 4-[(2-Nitrophenyl)disulfanyl]phenol CAS No. 21101-58-6

4-[(2-Nitrophenyl)disulfanyl]phenol

Cat. No.: B14706437
CAS No.: 21101-58-6
M. Wt: 279.3 g/mol
InChI Key: CYPOHDDALWXPEU-UHFFFAOYSA-N
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Description

Its molecular structure combines redox-active disulfide bonds, electron-withdrawing nitro groups, and phenolic hydroxyls, making it chemically versatile.

For instance, 4-[(4-hydroxyphenyl)disulfanyl]phenol is synthesized via oxidation of 4-hydroxybenzenethiol in dimethyl sulfoxide (DMSO) at 60°C . Adapting this method, 4-[(2-nitrophenyl)disulfanyl]phenol could involve nitration or substitution steps to introduce the nitro group.

Applications: The compound’s disulfide bond enables redox-responsive behavior, making it valuable in materials science, particularly for synthesizing stimuli-responsive polymers or drug delivery systems. highlights similar disulfide-containing compounds used in polymerization, where the disulfide bond degradation under reducing conditions accelerates particle breakdown .

Properties

CAS No.

21101-58-6

Molecular Formula

C12H9NO3S2

Molecular Weight

279.3 g/mol

IUPAC Name

4-[(2-nitrophenyl)disulfanyl]phenol

InChI

InChI=1S/C12H9NO3S2/c14-9-5-7-10(8-6-9)17-18-12-4-2-1-3-11(12)13(15)16/h1-8,14H

InChI Key

CYPOHDDALWXPEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SSC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Nitrophenyl)disulfanyl]phenol typically involves the reaction of 2-nitrothiophenol with 4-chlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the disulfide bond, resulting in the desired compound .

Industrial Production Methods: Industrial production of 4-[(2-Nitrophenyl)disulfanyl]phenol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Nitrophenyl)disulfanyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[(2-Nitrophenyl)disulfanyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Nitrophenyl)disulfanyl]phenol involves its interaction with biological molecules through its nitrophenyl and disulfanyl groups. The nitrophenyl group can participate in redox reactions, while the disulfanyl linkage can form disulfide bonds with thiol-containing biomolecules. These interactions can disrupt cellular processes, leading to antimicrobial or other biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-[(2-nitrophenyl)disulfanyl]phenol with structurally or functionally related compounds, emphasizing differences in properties, synthesis, and applications.

Compound Molecular Features Key Applications Synthesis Notable Properties
4-[(2-Nitrophenyl)disulfanyl]phenol Disulfide bond, ortho-nitro group, phenolic hydroxyls Redox-responsive polymers, drug delivery Likely via thiol oxidation and nitration (analogous to ) Redox activity (disulfide cleavage), electron-withdrawing nitro group enhances stability
4-[(4-Hydroxyphenyl)disulfanyl]phenol Disulfide bond, unsubstituted phenol groups Polymer synthesis, stimuli-responsive materials Oxidation of 4-hydroxybenzenethiol in DMSO Lacks nitro group; reduced electron-withdrawing effects compared to nitro derivative
NPAOZ (3-((2-nitrophenyl)methylene-amino-2-oxazolidinone) Nitrophenyl methylene, oxazolidinone ring Analytical standards (e.g., veterinary drug residue detection) Purchased commercially; likely involves condensation reactions Hydrazine-based structure; used in chromatography and mass spectrometry
Compound 16 (Thiazole derivative) Benzimidazole-thio, nitrophenyl ethylidene hydrazinyl, thiazole ring Cholinesterase inhibitors (Alzheimer’s research) Multi-step synthesis with 58–64% yields Biological activity (enzyme inhibition); nitro group enhances binding affinity
4-Nitrophenol sodium salt Sodium salt of para-nitrophenol pH indicator, reagent in biochemical assays Commercial synthesis (neutralization of 4-nitrophenol with NaOH) High water solubility; used in enzymatic activity assays (e.g., phosphatase detection)

Key Structural and Functional Differences

Disulfide vs. Hydrazine/Azomethine Linkages: 4-[(2-Nitrophenyl)disulfanyl]phenol’s disulfide bond enables redox-responsive degradation, unlike hydrazine-based NPAOZ or azomethine-containing Compound 16. The latter compounds prioritize stability for analytical or biological applications .

Nitro Group Position and Role: The ortho-nitro group in 4-[(2-nitrophenyl)disulfanyl]phenol introduces steric hindrance and electronic effects absent in the para-nitro derivative (e.g., 4-nitrophenol sodium salt). This impacts solubility and reactivity in polymerization .

Biological vs. Material Applications: Compound 16 and NPAOZ are tailored for biological systems (enzyme inhibition or residue detection), whereas 4-[(2-nitrophenyl)disulfanyl]phenol is optimized for material science due to its disulfide bond’s responsiveness to reducing environments .

Synthetic Complexity: Commercial nitrophenyl derivatives (e.g., NPAOZ, 4-nitrophenol sodium salt) are widely available, while 4-[(2-nitrophenyl)disulfanyl]phenol likely requires specialized synthesis, similar to the multi-step protocols for Compound 16 .

Research Findings and Implications

  • Electron-Withdrawing Effects: The nitro group in 4-[(2-nitrophenyl)disulfanyl]phenol enhances thermal stability and modulates redox behavior, critical for controlled polymer degradation .
  • Comparative Reactivity: Unlike 4-nitrophenol sodium salt, which is water-soluble and used in assays, the disulfide compound’s hydrophobicity suits it for organic-phase reactions or polymer matrices .
  • Biological Compatibility: While Compound 16’s nitro group aids in enzyme binding, 4-[(2-nitrophenyl)disulfanyl]phenol’s nitro group may introduce cytotoxicity, limiting direct biological use without modification .

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